molecular formula C9H11BO2 B11920990 [4-(Prop-1-en-2-yl)phenyl]boronic acid CAS No. 6962-76-1

[4-(Prop-1-en-2-yl)phenyl]boronic acid

Cat. No.: B11920990
CAS No.: 6962-76-1
M. Wt: 162.00 g/mol
InChI Key: MARSPOZHGCDERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Prop-1-en-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a prop-1-en-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-1-en-2-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-isopropenylbenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction represents the primary application of [4-(prop-1-en-2-yl)phenyl]boronic acid, enabling C–C bond formation between aryl halides and boronic acids. The compound acts as a nucleophile, transferring its aryl group to palladium-activated electrophilic partners.

Mechanism :

  • Oxidative Addition : Aryl halide (e.g., Ar–X) reacts with Pd⁰ to form Pdᴵᴵ–Ar–X.

  • Transmetallation : Boronic acid transfers its aryl group to Pdᴵᴵ via base-assisted B–Pd exchange.

  • Reductive Elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰.

Example :
Reaction with 4-bromoacetophenone under Pd(OAc)₂/PCy₃ catalysis (65°C, K₂CO₃ base) yields 4-(4-acetylphenyl)-1-(prop-1-en-2-yl)benzene with 50.7% yield .

Substrate Catalyst System Conditions Yield
4-BromoacetophenonePd(OAc)₂/PCy₃·HBF₄65°C, 15 hr50.7%
4-Cyanophenyl bromidePd(OAc)₂/PCy₃·HBF₄65°C, 15 hr95.2%

Dehydration to Boroxine Trimer

Under thermal or dehydrating conditions, the compound undergoes self-condensation to form a boroxine trimer.

Reaction :
3 [4-(Prop-1-en-2-yl)phenyl]B(OH)₂ → ([4-(Prop-1-en-2-yl)phenyl]BO)₃ + 3 H₂O

Conditions :

  • Temperature: >100°C

  • Dehydrating agents: Molecular sieves or azeotropic removal of water .

Halodeboronation Reactions

While not explicitly documented for this derivative, analogous phenylboronic acids undergo regioselective halogenation.

General Reaction :
[4-(Prop-1-en-2-yl)phenyl]B(OH)₂ + X₂ (X = Br, Cl) → [4-(Prop-1-en-2-yl)phenyl]X + B(OH)₃ + HX

Expected Outcomes :

  • Bromination: Predominant para-substitution due to steric hindrance from the propenyl group .

  • Iodination: Requires harsher conditions (e.g., I₂/Cu(II) salts) .

Functional Group Transformations

The propenyl side chain enables additional reactivity:

  • Epoxidation : Reaction with m-CPBA forms epoxides for downstream ring-opening reactions .

  • Diels-Alder Reactions : The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
[4-(Prop-1-en-2-yl)phenyl]boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. In these reactions, the boronic acid reacts with aryl halides in the presence of palladium catalysts to form C-C bonds. This method is favored due to its mild reaction conditions and high functional group tolerance.

Catalysis:
Boronic acids, including this compound, serve as catalysts in various organic transformations. For instance, they can facilitate the formation of cyclic compounds and other complex structures through their ability to form stable intermediates with electrophiles and nucleophiles .

Medicinal Chemistry

Anticancer Activity:
Boronic acids have gained attention for their potential anticancer properties. This compound can be modified to enhance its selectivity towards cancer cells. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells, similar to the FDA-approved drug bortezomib .

Drug Delivery Systems:
The unique properties of boronic acids allow them to be incorporated into drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for creating stimuli-responsive hydrogels that can release therapeutic agents in a controlled manner . This feature is particularly useful in targeted cancer therapies where localized drug delivery is crucial.

Materials Science

Polymer Development:
this compound can be integrated into polymer matrices to develop smart materials. These polymers exhibit stimuli-responsive behavior due to the dynamic nature of boronate ester linkages. Such materials can be used in applications ranging from drug delivery systems to self-healing materials and sensors .

Sensor Applications:
Boronic acids are employed in the development of biosensors due to their ability to selectively bind sugars and other diols. The incorporation of this compound into sensor platforms allows for the detection of glucose and other biomolecules, which is critical for diabetes management and other health monitoring applications .

Case Study 1: Anticancer Properties

A study explored the modification of this compound derivatives to enhance their anticancer activity. The results indicated that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, demonstrating the potential for developing new anticancer agents based on this compound .

Case Study 2: Drug Delivery

Research focused on creating a polymeric drug delivery system incorporating this compound showed that the resulting hydrogels could effectively encapsulate and release chemotherapeutic agents in response to pH changes. This responsiveness was attributed to the reversible bond formation between boronic acids and diols present in the drug molecules .

Mechanism of Action

The mechanism of action of [4-(Prop-1-en-2-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the prop-1-en-2-yl group, making it less sterically hindered and more reactive in certain reactions.

    4-Methylphenylboronic Acid: Contains a methyl group instead of the prop-1-en-2-yl group, affecting its electronic and steric properties.

    4-Vinylphenylboronic Acid: Features a vinyl group, which can participate in different types of reactions compared to the prop-1-en-2-yl group.

Uniqueness:

    Steric Effects: The prop-1-en-2-yl group introduces steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

    Electronic Effects: The presence of the prop-1-en-2-yl group can also affect the electronic properties of the phenyl ring, altering its reactivity in different chemical environments.

Biological Activity

[4-(Prop-1-en-2-yl)phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in enzyme inhibition, anticancer properties, and antioxidant activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H11B(Molecular Weight 161 01 g mol)\text{C}_{10}\text{H}_{11}\text{B}\quad (\text{Molecular Weight 161 01 g mol})

This compound features a phenyl ring substituted with a prop-1-en-2-yl group and a boronic acid functional group, which is crucial for its biological activities.

1. Enzyme Inhibition

Boronic acids are well-known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on serine proteases such as thrombin. Thrombin plays a significant role in blood coagulation, and inhibitors of this enzyme can reduce the risk of thrombosis.

Table 1: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)
ThrombinCompetitive0.04
AcetylcholinesteraseNon-competitive115.63
ButyrylcholinesteraseCompetitive3.12

The compound demonstrated effective inhibition against butyrylcholinesterase with an IC50 value of 3.12 µM, indicating its potential as a therapeutic agent for conditions related to cholinergic dysfunctions .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays on cancer cell lines such as MCF-7 revealed significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
Healthy Cells>2000

The compound exhibited a high cytotoxic effect on MCF-7 cells while showing no toxic effects on healthy cell lines, suggesting selective toxicity towards cancer cells .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay revealed that this compound has a notable antioxidant capacity.

Table 3: Antioxidant Activity Assessment

Assay MethodIC50 (µg/mL)
DPPH0.14 ± 0.01
CUPRAC1.73 ± 0.16

These results indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

A recent study evaluated the formulation of creams incorporating this compound, assessing their biological activities in both in vitro and in vivo models. The cream demonstrated significant antibacterial and anti-inflammatory effects, further supporting the compound's versatility in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(Prop-1-en-2-yl)phenyl]boronic acid, and how can its purity be verified?

  • Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, as demonstrated for structurally similar boronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid in ). General procedures involve reacting aryl halides with bis(pinacolato)diboron under inert conditions.
  • Purity Verification :

  • 1H/13C NMR : Compare observed chemical shifts (δ) to literature values (e.g., δ 8.10 ppm for aromatic protons in ; δ 167.30 ppm for carbonyl carbons in ).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the expected molecular formula (e.g., C9_9H11_{11}BO2_2 for analogous compounds in ).
  • HPLC : Monitor for byproducts like boroxins, which form under dehydrating conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and boron coordination. For example, aromatic protons in para-substituted derivatives show distinct splitting patterns (e.g., doublets at δ 7.86–8.10 ppm in ).
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use SHELX ( ) or WinGX ( ) for refinement.
  • IR Spectroscopy : Identifies B–O and B–C vibrations (~1,350 cm1^{-1} and ~1,480 cm1^{-1}, respectively) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during synthesis?

  • Moisture Sensitivity : Boronic acids readily hydrolyze to boroxins in aqueous media. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2_2/Ar) to suppress degradation .
  • Temperature Control : Elevated temperatures accelerate boroxin formation. Monitor reactions at ≤60°C and purify via recrystallization (e.g., from EtOH/H2_2O mixtures as in ).
  • Storage : Store under refrigeration (<4°C) with desiccants to prevent polymerization .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Hydrogen Bonding : Boronic acids form dynamic hydrogen-bonded networks, complicating crystal growth. Use slow evaporation in polar aprotic solvents (e.g., DMSO) to stabilize intermolecular B–O···H interactions ( ).
  • Software Tools : Employ SHELXL ( ) for refining disordered structures and ORTEP ( ) for visualizing anisotropic displacement ellipsoids.
  • Co-crystallization : Introduce hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize crystal lattices .

Q. How can contradictory data from NMR and X-ray crystallography be resolved?

  • Dynamic Effects : NMR captures solution-state equilibria (e.g., boronic acid/boroxine), while X-ray shows static solid-state structures. Compare multiple datasets to identify conformationally flexible regions ( ).
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to model solution-phase geometries and validate against experimental NMR shifts .

Properties

IUPAC Name

(4-prop-1-en-2-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARSPOZHGCDERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989720
Record name [4-(Prop-1-en-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-76-1
Record name NSC54014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(Prop-1-en-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.